molecular formula C28H22N2O2 B11546296 N-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(4-methylphenyl)-1,3-benzoxazol-5-amine

N-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(4-methylphenyl)-1,3-benzoxazol-5-amine

Cat. No.: B11546296
M. Wt: 418.5 g/mol
InChI Key: JKDHYIJDLBLRAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-1-[4-(BENZYLOXY)PHENYL]-N-[2-(4-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE is an organic compound characterized by its complex structure, which includes a benzyl ether, a methylene bridge, and a benzimidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-[4-(BENZYLOXY)PHENYL]-N-[2-(4-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE typically involves a multi-step process. One common route includes the following steps:

    Formation of the Benzyl Ether: This step involves the reaction of 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate to form 4-(benzyloxy)benzaldehyde.

    Synthesis of the Benzimidazole Moiety: This involves the condensation of 4-methylphenylamine with o-phenylenediamine in the presence of a dehydrating agent like polyphosphoric acid to form 2-(4-methylphenyl)-1,3-benzoxazole.

    Formation of the Imine: The final step involves the condensation of 4-(benzyloxy)benzaldehyde with 2-(4-methylphenyl)-1,3-benzoxazole in the presence of an acid catalyst to form the desired imine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(E)-1-[4-(BENZYLOXY)PHENYL]-N-[2-(4-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon to form the corresponding amine.

    Substitution: The benzyl ether group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophilic attack.

Major Products

    Oxidation: Corresponding oxides or quinones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-1-[4-(BENZYLOXY)PHENYL]-N-[2-(4-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of (E)-1-[4-(BENZYLOXY)PHENYL]-N-[2-(4-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-1-[4-(BENZYLOXY)PHENYL]-N-[2-(4-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE is unique due to its combination of a benzyl ether, a methylene bridge, and a benzimidazole moiety, which confer distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific structural features and reactivity profiles.

Properties

Molecular Formula

C28H22N2O2

Molecular Weight

418.5 g/mol

IUPAC Name

N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]-1-(4-phenylmethoxyphenyl)methanimine

InChI

InChI=1S/C28H22N2O2/c1-20-7-11-23(12-8-20)28-30-26-17-24(13-16-27(26)32-28)29-18-21-9-14-25(15-10-21)31-19-22-5-3-2-4-6-22/h2-18H,19H2,1H3

InChI Key

JKDHYIJDLBLRAW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N=CC4=CC=C(C=C4)OCC5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.